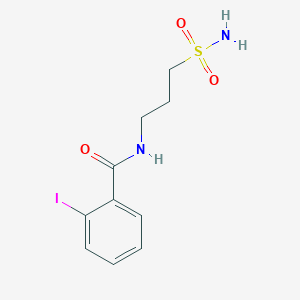

2-iodo-N-(3-sulfamoylpropyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13IN2O3S |

|---|---|

Molecular Weight |

368.19 g/mol |

IUPAC Name |

2-iodo-N-(3-sulfamoylpropyl)benzamide |

InChI |

InChI=1S/C10H13IN2O3S/c11-9-5-2-1-4-8(9)10(14)13-6-3-7-17(12,15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H2,12,15,16) |

InChI Key |

GONZIOJKFZHGIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCCS(=O)(=O)N)I |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity and chemical environment of individual atoms. For 2-iodo-N-(3-sulfamoylpropyl)benzamide, a comprehensive NMR analysis involves one-dimensional (¹H and ¹³C) and two-dimensional techniques to unequivocally assign all proton and carbon signals.

The ¹H-NMR spectrum of the benzamide (B126) portion of this compound is expected to exhibit a set of distinct signals corresponding to the aromatic protons. Due to the substitution pattern on the benzene (B151609) ring, these protons are chemically non-equivalent and will appear as multiplets. The chemical shifts are influenced by the electron-withdrawing effects of the iodine atom and the amide group.

Based on data from similar 2-iodobenzamide structures, the proton ortho to the iodine (H-6) would likely resonate at the most downfield position due to the combined deshielding effects of the iodine and the adjacent carbonyl group. The other aromatic protons (H-3, H-4, and H-5) would appear at slightly higher fields, with their exact chemical shifts and coupling patterns determined by their relative positions and spin-spin interactions. The amide N-H proton is also expected to be present, typically as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H-NMR Chemical Shifts for the Benzamide Moiety

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H-3 | 7.10 - 7.30 |

| H-4 | 7.40 - 7.60 |

| H-5 | 7.30 - 7.50 |

| H-6 | 7.80 - 8.00 |

Note: These are estimated values based on analogous compounds and may vary depending on the solvent and experimental conditions.

The ¹³C-NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the substituents on the benzene ring.

The carbon atom attached to the iodine (C-2) is expected to have a significantly lower chemical shift due to the heavy atom effect of iodine. The carbonyl carbon (C=O) will appear at a characteristic downfield position, typically in the range of 165-170 ppm. The remaining aromatic carbons will have chemical shifts in the aromatic region (120-140 ppm), with their precise locations determined by the electronic effects of the substituents.

Table 2: Predicted ¹³C-NMR Chemical Shifts for the Benzamide Moiety

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 140 - 142 |

| C-2 | 92 - 95 |

| C-3 | 128 - 130 |

| C-4 | 131 - 133 |

| C-5 | 127 - 129 |

| C-6 | 139 - 141 |

Note: These are estimated values based on analogous compounds and may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For the benzamide moiety, COSY would show correlations between H-3 and H-4, H-4 and H-5, and H-5 and H-6, confirming their positions on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals of the protonated aromatic carbons (C-3, C-4, C-5, and C-6) by linking them to their attached protons.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its various functional groups.

Key expected vibrational frequencies include:

N-H stretching: A band in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C-H stretching (aromatic): Absorption bands above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.

C-H stretching (aliphatic): Bands in the 2850-2960 cm⁻¹ region would arise from the C-H stretching vibrations of the propyl chain.

C=O stretching (Amide I): A strong absorption band, typically around 1640-1680 cm⁻¹, is characteristic of the carbonyl group stretching in a secondary amide.

N-H bending (Amide II): A band in the region of 1520-1570 cm⁻¹ is associated with the N-H bending vibration coupled with C-N stretching.

S=O stretching (sulfonamide): Two characteristic strong bands are expected for the asymmetric and symmetric stretching of the S=O bonds in the sulfamoyl group, typically appearing around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

C-I stretching: The stretching vibration of the carbon-iodine bond is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring vibrations would be prominent. The symmetric stretching of the benzene ring would give rise to a strong band. The vibrations of the C-I bond and the S-N bond in the sulfamoyl group would also be observable. The combination of FT-IR and Raman data allows for a more complete vibrational analysis of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound, as predicted by analogy with related halogenated benzamides, is expected to exhibit characteristic absorption bands in the ultraviolet region. researchgate.net These absorptions are attributed to π → π* and n → π* electronic transitions within the aromatic benzamide chromophore.

Specifically, studies on 2-chloro- and 2-bromo-benzamides have identified a significant absorption band in the 260–270 nm range, which is assigned to the S₀ → S₂ (ππ*) transition. researchgate.net It is anticipated that this compound will display a similar absorption profile, potentially with a bathochromic (red) shift due to the presence of the larger, more polarizable iodine atom. The presence of the sulfamoylpropyl side chain is not expected to significantly alter the primary absorption maxima, as it does not conjugate with the aromatic ring.

The formation of charge-transfer complexes with iodine, a known phenomenon, can also give rise to new absorption bands, typically in the 290-360 nm region, which would indicate intermolecular interactions. nih.gov

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Electronic Transition | Associated Chromophore |

| ~270-280 | π → π* (S₀ → S₂) | Iodinated Benzamide Ring |

| ~230 | π → π* | Benzoyl Moiety |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information regarding the molecular weight and structural features of a compound through analysis of its fragmentation patterns. The calculated molecular weight of this compound (C₁₀H₁₃IN₂O₃S) is 384.19 g/mol .

Upon ionization in a mass spectrometer, the molecular ion [M]⁺ is expected to undergo a series of fragmentation reactions. Based on the known fragmentation of benzamides and related structures, the following pathways are plausible nih.govresearchgate.netresearchgate.net:

Alpha-cleavage: Cleavage of the C-N bond between the carbonyl group and the propyl chain, leading to the formation of the 2-iodobenzoyl cation (m/z 231) and a neutral radical corresponding to the 3-sulfamoylpropylamine side chain.

Side-chain fragmentation: Fragmentation within the N-(3-sulfamoylpropyl) side chain, including cleavage of the C-S bond or loss of the sulfamoyl group (SO₂NH₂), would result in characteristic fragment ions. For instance, the loss of SO₂NH₂ would lead to a fragment ion at m/z 304.

Loss of Iodine: Cleavage of the C-I bond would result in a fragment ion at m/z 257.

Formation of Benzoyl Cation: Subsequent fragmentation of the 2-iodobenzoyl cation could lead to the formation of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77) through the loss of iodine and then carbon monoxide. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (predicted) | Proposed Fragment Ion |

| 384 | [C₁₀H₁₃IN₂O₃S]⁺ (Molecular Ion) |

| 304 | [M - SO₂NH₂]⁺ |

| 257 | [M - I]⁺ |

| 231 | [C₇H₄IO]⁺ (2-iodobenzoyl cation) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, its solid-state conformation and intermolecular interactions can be inferred from crystallographic studies of analogous molecules, such as N-substituted benzamides and compounds containing sulfonamide moieties. mdpi.comopenaccessjournals.comresearchgate.net

The molecular conformation is likely to be non-planar, with rotation around the C-N amide bond and the various single bonds of the propyl chain. The crystal packing is expected to be dominated by a network of intermolecular hydrogen bonds. The amide N-H group and the sulfamoyl -NH₂ group can act as hydrogen bond donors, while the carbonyl oxygen and the sulfonyl oxygens are potent hydrogen bond acceptors.

Table 3: Predicted Intermolecular Interactions in the Solid State of this compound

| Type of Interaction | Donor | Acceptor |

| Hydrogen Bonding | Amide N-H, Sulfamoyl N-H | Carbonyl O, Sulfonyl O |

| Halogen Bonding | Iodine | Carbonyl O, Sulfonyl O |

| π-π Stacking | Iodinated Benzene Ring | Iodinated Benzene Ring |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for predicting molecular properties due to its favorable balance between accuracy and computational cost.

Geometry optimization is a computational procedure that determines the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state, known as the ground state geometry. For 2-iodo-N-(3-sulfamoylpropyl)benzamide, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is found. This would provide key information on bond lengths, bond angles, and dihedral angles.

Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. The flexible sulfamoylpropyl side chain of this compound can adopt various conformations. Computational methods can be used to identify the most stable conformers and the energy barriers between them, which is crucial for understanding its interactions with biological targets. For instance, in related benzamide (B126) structures, the orientation of the amide group relative to the aromatic ring is a key conformational feature. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.govnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive. mdpi.com

For this compound, FMO analysis would help in predicting the sites of electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO electron densities would indicate which atoms are most likely to be involved in chemical reactions.

| Parameter | Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Reflects the chemical reactivity and kinetic stability of the molecule. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites. researchgate.net The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net

An MEP map of this compound would likely show negative potential around the oxygen atoms of the benzamide and sulfamoyl groups, as well as the nitrogen atoms, indicating these are potential sites for electrophilic attack. Regions of positive potential would be expected around the hydrogen atoms, particularly those of the amide and sulfamoyl groups.

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. This allows for the assignment of the absorption bands in the experimental IR spectrum to specific vibrational modes of the molecule, such as the stretching and bending of bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This involves calculating the energies of the electronic transitions between the ground state and excited states. The predicted spectrum can help in understanding the electronic structure and chromophores within the molecule.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the trajectories of the atoms based on a force field.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. By simulating the molecule's motion over a period of time, one can observe the different conformations it adopts and their relative populations. This provides a more dynamic picture of the molecule's structure than static geometry optimization. Such simulations have been applied to similar sulfonamide-containing compounds to understand their stability and interactions. nih.gov

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals, several quantum chemical descriptors and reactivity indices can be calculated to further quantify the reactivity of this compound. mdpi.com These descriptors provide insights into the molecule's stability and reactivity.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud is polarized. |

These parameters are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. nih.gov

Hirshfeld Surface Analysis and Energy Framework Analysis for Intermolecular Interactions

Computational chemistry and molecular modeling provide powerful tools for understanding the three-dimensional arrangement of molecules in a crystal lattice and the nature of the intermolecular forces that govern this packing. For this compound, Hirshfeld surface analysis and energy framework analysis are instrumental in elucidating the intricate network of non-covalent interactions that dictate its solid-state architecture. These analyses offer a quantitative and visual understanding of how molecules of this compound interact with their nearest neighbors.

Hirshfeld surface analysis is a method used to partition crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This technique allows for the visualization of intermolecular contacts and their relative strengths. The analysis generates a three-dimensional surface around a molecule, which is color-coded to represent different properties, such as the normalized contact distance (dnorm). Red regions on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting significant intermolecular interactions, while blue regions represent longer contacts.

For a molecule like this compound, a variety of intermolecular contacts are expected to be significant. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. These plots decompose the Hirshfeld surface into contributions from different atom pairs. Based on studies of structurally related iodo-substituted benzamides and sulfonamide derivatives, the primary intermolecular contacts anticipated for this compound would involve hydrogen bonds, halogen bonds, and other weaker van der Waals forces. nih.govresearchgate.netnih.gov

The sulfamoyl group, with its N-H and S=O moieties, is a strong hydrogen bond donor and acceptor, respectively. Therefore, N-H···O hydrogen bonds are expected to be a dominant feature in the crystal packing. nih.gov The amide group also contributes to hydrogen bonding through its N-H donor and C=O acceptor sites. These interactions are typically visible as distinct spikes in the 2D fingerprint plots.

The following table provides a hypothetical breakdown of the principal intermolecular contacts for this compound, based on analyses of similar compounds.

| Interaction Type | Description |

| O···H/H···O | Predominantly represents hydrogen bonding involving the sulfamoyl and amide groups. |

| H···H | Represents van der Waals contacts between hydrogen atoms on the periphery of the molecule. |

| C···H/H···C | Involves interactions between carbon and hydrogen atoms, contributing to the overall packing. |

| I···H/H···I | Contacts involving the iodine atom and hydrogen atoms of neighboring molecules. |

| I···O/O···I | Potential halogen bonding between the iodine atom and oxygen atoms. |

| N···H/H···N | Hydrogen bonding involving the nitrogen atoms of the amide and sulfamoyl groups. |

| C···C | π-π stacking interactions between the aromatic rings of adjacent molecules. |

Energy framework analysis complements the Hirshfeld surface analysis by providing a quantitative measure of the interaction energies between molecules in the crystal. This method calculates the electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its neighbors. The results are visualized as cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the magnitude of the interaction energy.

The table below summarizes the expected interaction energies for a molecular pair in the crystal lattice of this compound, based on computational studies of similar sulfonamide derivatives. mkjc.in

| Energy Component | Description |

| Electrostatic | Arises from the interaction of the permanent charge distributions of the molecules (e.g., hydrogen bonds). |

| Dispersion | Stems from the instantaneous fluctuations in electron density, contributing to van der Waals forces and π-π stacking. |

| Repulsion | The short-range repulsive force that prevents molecules from collapsing into each other. |

| Polarization | The energy associated with the distortion of the electron cloud of one molecule due to the electric field of another. |

| Total Energy | The sum of all energy components, indicating the overall stability of the molecular pair. |

Structure Activity Relationship Sar Investigations and Biological Target Interactions

Design Principles for Modulating Biological Activity through Structural Modifications

The rational design of analogs of 2-iodo-N-(3-sulfamoylpropyl)benzamide hinges on a thorough understanding of how structural modifications impact biological activity. Key strategies involve altering steric bulk, electronic properties, and hydrogen bonding capabilities to optimize interactions with a specific biological target. Modifications typically focus on three primary regions: the benzamide (B126) core, the iodine substituent, and the sulfamoylpropyl moiety.

Bioisosteric replacement is a fundamental principle applied in the modification of this and similar compounds. This involves substituting a functional group with another that has similar physicochemical properties, aiming to enhance potency, improve pharmacokinetic profiles, or reduce off-target effects. For instance, the amide linkage itself can be a target for bioisosteric replacement to improve metabolic stability.

Influence of Iodine Substitution on Molecular Interactions

The presence of an iodine atom at the 2-position of the benzamide ring is a critical determinant of the compound's molecular interactions. Halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site, is a key feature. This interaction can significantly contribute to the binding affinity and selectivity of the compound for its biological target.

Role of the Sulfamoylpropyl Moiety in Target Recognition

The N-(3-sulfamoylpropyl) side chain plays a multifaceted role in target recognition, primarily through its ability to engage in hydrogen bonding and its inherent flexibility. The terminal sulfamoyl group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor, allowing it to form strong interactions with polar residues such as aspartate, glutamate, serine, and threonine within a protein's active site.

The three-carbon propyl linker provides a degree of conformational flexibility, enabling the sulfamoyl group to adopt an optimal position for interacting with its binding partner. The length of this linker is often a critical factor; variations in the number of methylene (B1212753) units can significantly impact potency by altering the distance between the benzamide core and the terminal sulfamoyl group. Structure-activity relationship studies on related sulfamoyl-containing compounds have demonstrated that even minor changes in the linker length can lead to substantial differences in biological activity.

Investigating the Benzamide Core's Contribution to Molecular Recognition

The benzamide core serves as the central scaffold of the molecule, providing a rigid framework that correctly orients the key interacting moieties—the iodine atom and the sulfamoylpropyl side chain. The amide linkage (-CONH-) is a crucial hydrogen bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions are fundamental for anchoring the molecule within the binding site of its target.

Analysis of Substituent Effects on Functional Potency

The functional potency of this compound analogs is highly sensitive to the nature and position of substituents on the benzamide ring. The introduction of different functional groups can have a profound impact on the electronic and steric properties of the molecule, thereby influencing its interaction with the biological target.

For instance, the addition of electron-withdrawing groups, such as nitro or cyano groups, can increase the acidity of the amide proton, potentially leading to stronger hydrogen bonding interactions. Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, can alter the electron density of the aromatic ring, which may affect π-π stacking interactions.

The following table illustrates hypothetical SAR data for a series of analogs, highlighting the impact of different substituents on functional potency.

| Compound ID | R1 (Benzamide Ring Position) | R2 (Sulfamoyl Group) | IC₅₀ (nM) | Fold Change vs. Parent |

| Parent | 2-Iodo | -NH₂ | 50 | 1 |

| Analog 1 | 2-Iodo, 4-Chloro | -NH₂ | 25 | 2 |

| Analog 2 | 2-Iodo, 4-Methoxy | -NH₂ | 100 | 0.5 |

| Analog 3 | 2-Iodo | -NHCH₃ | 75 | 0.67 |

| Analog 4 | 2-Bromo | -NH₂ | 150 | 0.33 |

| Analog 5 | 2-Iodo | -N(CH₃)₂ | 200 | 0.25 |

This hypothetical data demonstrates that a chloro substituent at the 4-position (Analog 1) enhances potency, possibly through additional favorable interactions or by altering the electronic properties of the benzamide core. In contrast, a methoxy group at the same position (Analog 2) decreases activity. Modifications to the sulfamoyl group, such as methylation (Analog 3 and 5), also lead to a reduction in potency, suggesting that the primary sulfonamide is optimal for target interaction. The replacement of iodine with bromine (Analog 4) significantly reduces activity, underscoring the importance of the specific halogen at the 2-position.

Applications in Chemical Biology and Preclinical Imaging Research

Enzyme Inhibition Studies

Molecular Docking Studies for Enzyme-Ligand Interactions

Molecular docking studies are computational methods used to predict the binding orientation of a small molecule (ligand) to a larger molecule, such as a protein or enzyme. This technique is instrumental in understanding the interactions that stabilize the enzyme-ligand complex. While specific molecular docking studies for 2-iodo-N-(3-sulfamoylpropyl)benzamide are not extensively detailed in the available literature, research on structurally related benzamide (B126) derivatives provides insight into their potential enzyme-ligand interactions.

Benzamide derivatives are recognized as a foundational scaffold for a class of potent poly(ADP-ribose) polymerase (PARP) inhibitors. nih.gov The PARP enzyme family, particularly PARP-1 and PARP-2, plays a crucial role in DNA damage repair. nih.gov The inhibition of PARP is a key strategy in cancer therapy. nih.gov The benzimidazole (B57391) carboxamide scaffold, in particular, is noted for its high intrinsic potency and relatively low molecular weight, making it a promising lead for antitumor drugs. nih.gov In these interactions, the amide group of the benzamide structure often acts as an analog of nicotinamide, binding to the active site of the PARP-1 enzyme. nih.gov

Molecular docking analyses of other complex benzamide derivatives have been performed to understand their binding modes with enzymes like α-glucosidase and α-amylase, which are relevant in antidiabetic research. nih.gov These studies reveal that interactions such as hydrogen bonding, electrostatic forces, and hydrophobic interactions with active site residues are crucial for binding. nih.gov For instance, docking studies on certain nitrobenzamide derivatives with inducible nitric oxide synthase (iNOS) showed that the number and orientation of nitro groups significantly influenced binding efficiency. researchgate.net Similarly, when various benzamide derivatives were docked with the Topoisomerase IIα enzyme, they displayed multiple interactions with DNA residues and key amino acids within the enzyme's active site. researchgate.net

These examples from related benzamide compounds suggest that this compound likely interacts with enzyme targets through a combination of hydrogen bonds (via its amide and sulfamoyl groups), halogen bonds (via the iodine atom), and hydrophobic interactions. nih.gov The iodine atom, in particular, can participate in halogen bonding with π-systems of aromatic rings (C—I⋯π(ring) interactions), which can significantly contribute to the stability of the packing in crystal structures and likely plays a role in enzyme-ligand binding. nih.gov

Receptor Binding Affinity and Selectivity Research

Sigma receptors, which are classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are overexpressed in a variety of tumor cells, including those from breast and prostate cancers, making them attractive targets for diagnostic imaging and therapeutic agents. nih.govnih.gov Iodinated benzamides have been extensively studied as high-affinity ligands for these receptors. nih.govnih.gov

Radioiodinated N-(N-benzylpiperidin-4-yl)-2-iodobenzamide (2-IBP) has demonstrated a high affinity for both sigma-1 and sigma-2 receptor subtypes expressed on human prostate tumor cells. nih.gov In vitro competition binding studies using LnCAP human prostate tumor cells showed dose-dependent, saturable binding. nih.gov The inhibition constants (Ki) indicated a strong binding affinity for the 2-iodo-benzamide structure. nih.gov Similarly, the related compound N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) also shows high affinity for sigma receptors in MCF-7 breast cancer cells. nih.gov

The binding affinity of these iodinated benzamides is often determined through competitive binding assays against known sigma receptor ligands like haloperidol (B65202) and 1,3-di-o-tolylguanidine (B1662265) (DTG). nih.govnih.gov The results from these studies underscore the potential of radioiodinated benzamides as tracers for the noninvasive imaging of tumors expressing sigma receptors. nih.govnih.gov

| Compound | Cell Line | Competing Ligand | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| 2-Iodobenzamide (2-IBP) | LnCAP (Human Prostate Tumor) | - | 1.6 | nih.gov |

| 4-Iodobenzamide (4-IBP) | LnCAP (Human Prostate Tumor) | - | 4.09 | nih.gov |

| Haloperidol | LnCAP (Human Prostate Tumor) | - | 6.34 | nih.gov |

| 4-Iodobenzamide (4-IBP) | MCF-7 (Breast Cancer) | Haloperidol | 4.6 | nih.gov |

| 4-Iodobenzamide (4-IBP) | MCF-7 (Breast Cancer) | DTG | 56 | nih.gov |

Investigations into Antiproliferative Activity in Cellular Systems

Several studies have investigated the antiproliferative activity of benzamide derivatives, including iodinated compounds, in various cancer cell lines. The substitution of halogens, particularly iodine, on the benzamide moiety has been shown to have a positive effect on inhibitory activity against cancer cell growth. nih.gov

For example, a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were tested for their inhibitory activity against K562 human chronic myelogenous leukemia cells. nih.gov The results indicated that compounds with halogen substitutions at the 5-position of the benzamido moiety, especially iodine, were among the most active. nih.gov Specifically, certain 5-iodo-benzamide derivatives demonstrated potent growth inhibition at micromolar and even submicromolar concentrations against a panel of human tumor cell lines. nih.gov

While direct studies on this compound are not specified, the data from structurally related compounds suggest that the iodobenzamide scaffold is a promising feature for developing antiproliferative agents. The mechanism of action for some of these compounds has been linked to the induction of apoptosis. nih.gov

| Compound Series | Cell Line | Activity Metric | Concentration/Value | Reference |

|---|---|---|---|---|

| 2-Cinnamamido-5-iodobenzamide | K562 (Leukemia) | % Inhibition | 74% at 10 µM | nih.gov |

| Substituted 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides (e.g., 17t, 17u) | Various Tumor Cell Lines | IC50 | Submicromolar concentrations | nih.gov |

Future Research Directions and Challenges

Development of Novel Synthetic Routes for Enhanced Yield and Efficiency

Furthermore, the principles of green chemistry should be a guiding factor in the development of new synthetic routes. This includes the use of less hazardous reagents, environmentally benign solvents, and catalytic methods to minimize waste and environmental impact. For instance, the use of palladium catalysts has shown promise in the intramolecular C-H amidation for the synthesis of related benzamide (B126) derivatives. mdpi.com Investigating similar catalytic systems for the synthesis of 2-iodo-N-(3-sulfamoylpropyl)benzamide could lead to more sustainable and efficient production.

A comparative analysis of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Multi-Step Synthesis | Well-established procedures for individual steps. | Lower overall yield, time-consuming, more waste generation. |

| One-Pot Synthesis | Increased efficiency, reduced reaction time, higher yield. | Requires careful optimization of reaction conditions. rsc.org |

| Catalytic Methods (e.g., Palladium-catalyzed) | High efficiency, potential for stereoselectivity, greener approach. | Catalyst cost and sensitivity, optimization of ligands. mdpi.com |

| Microwave-Assisted Synthesis | Rapid reaction times, often improved yields. researchgate.net | Scalability can be a concern for large-scale production. |

Advanced Computational Approaches for Predictive Modeling

In silico methods are becoming indispensable tools in modern chemical research, offering the ability to predict molecular properties and interactions before undertaking laborious and expensive laboratory experiments. For this compound, advanced computational approaches can provide valuable insights into its potential biological activity and physicochemical properties.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of benzamide derivatives with their biological activities. mdpi.comnih.gov This can help in predicting the potential efficacy of this compound and guide the design of more potent analogs. nih.gov Molecular docking studies can simulate the interaction of the compound with various biological targets, helping to identify potential mechanisms of action. mdpi.comvensel.org For instance, docking studies on other benzamide derivatives have been used to predict their binding affinity to specific enzymes. researchgate.netnih.gov

The following table summarizes key computational approaches and their potential applications:

| Computational Approach | Application for this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on molecular structure. mdpi.comnih.gov |

| Molecular Docking | Identify potential biological targets and predict binding modes. vensel.orgnih.gov |

| Pharmacophore Modeling | Identify essential structural features for biological activity. nih.gov |

| ADME/Tox Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity profiles. mdpi.com |

Integration of Multi-Omics Data in Chemical Biology Research

The era of "big data" has ushered in new possibilities for understanding the complex interactions between chemical compounds and biological systems. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound. nygen.ionih.gov This systems-level approach can uncover novel mechanisms of action and identify biomarkers of response. nih.govomicstutorials.com

By treating biological systems with this compound and subsequently analyzing the changes across different "omic" layers, researchers can construct a comprehensive picture of the compound's effects. For example, transcriptomic analysis could reveal changes in gene expression, while proteomics could identify alterations in protein levels and post-translational modifications. nih.gov This integrated approach moves beyond a single-target focus and embraces the complexity of biological networks. nygen.ioomicstutorials.com

Exploration of New Biological Targets and Pathways

The benzamide scaffold is present in a wide range of biologically active molecules, suggesting that this compound may interact with various biological targets. mdpi.comresearchgate.netnih.gov A key area of future research will be the systematic exploration of these potential targets and the elucidation of the biological pathways in which they are involved.

Substituted benzamides have been shown to interact with a variety of targets, including enzymes and receptors. mdpi.comnih.gov For example, some benzamide derivatives act as inhibitors of enzymes like acetylcholinesterase and β-secretase, which are relevant in the context of Alzheimer's disease. mdpi.com Others have shown activity as antagonists of the smoothened receptor, a key component of the Hedgehog signaling pathway implicated in cancer. researchgate.net High-throughput screening of this compound against diverse panels of biological targets could uncover novel and unexpected activities.

Strategies for Improving Selectivity and Efficacy in Research Models

Once a biological target is identified, a significant challenge is to optimize the lead compound to improve its selectivity and efficacy. nih.gov High selectivity is crucial to minimize off-target effects, which can lead to undesirable side effects. nih.gov Rational drug design principles can be applied to modify the structure of this compound to enhance its interaction with the desired target while reducing its affinity for other molecules. nih.gov

Strategies to improve selectivity include exploiting differences in the shape, electrostatic properties, and flexibility of the binding sites between the target and off-target proteins. nih.govazolifesciences.com For instance, introducing bulky substituents could create steric hindrance that prevents binding to a smaller off-target site while still allowing interaction with the larger target site. nih.gov Furthermore, the development of chemical probes based on the this compound scaffold can be invaluable for validating its on-target activity in cellular and in vivo research models. tandfonline.com

The journey from a novel chemical entity to a well-understood research tool or therapeutic agent is long and fraught with challenges. For this compound, the path forward lies in a multidisciplinary approach that combines innovative synthesis, advanced computational modeling, systems-level biological analysis, and rational design strategies to unlock its full potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-iodo-N-(3-sulfamoylpropyl)benzamide, and how can reaction yields be improved?

- Methodological Answer : Use carbodiimide-based coupling agents (e.g., EDC/HCl) with 2-iodobenzoic acid and 3-sulfamoylpropylamine in dichloromethane (DCM) at room temperature . Purify via flash chromatography (EtOAc:pentane gradients) and confirm yield via LCMS (e.g., m/z ~366.1 [M+H]+) . Optimize reaction time (overnight) and stoichiometry (1.5 equiv coupling agents) to reduce side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Identify aromatic protons (δ 7.80–7.15 ppm) and sulfonamide NH signals (δ ~5.77 ppm, broad) .

- LCMS : Confirm molecular weight (e.g., m/z 366.1 [M+H]+) and purity (retention time ~12.34 min) .

- IR Spectroscopy : Detect amide C=O stretches (~1638 cm⁻¹) and sulfonamide S=O vibrations (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can intermolecular interactions in the crystal structure of this compound be analyzed to predict polymorphism?

- Methodological Answer :

- Use Mercury CSD (Cambridge Crystallographic Data Centre) to visualize hydrogen bonds (e.g., N-H···O=S, C-H···π) and iodine-mediated interactions (e.g., H···I) .

- Apply SHELXL for small-molecule refinement and SHELXE for high-throughput phasing to resolve directional interactions .

- Compare fingerprint plots (e.g., Hirshfeld surfaces) to quantify interaction contributions (e.g., 9.5% H···I in Form IIA vs. 25.8% C-H···π in Form IIB) .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be systematically addressed?

- Methodological Answer :

- Perform iterative qualitative analysis (e.g., triangulate NMR purity, LCMS stability, and dose-response curves) to rule out impurities or degradation .

- Use docking simulations (e.g., AutoDock Vina) to validate target binding vs. off-target effects, referencing co-crystal structures (e.g., PDB: 3E9S for benzamide-protein interactions) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

- Methodological Answer :

- Substituent Modification : Replace iodine with Br/Cl to assess heavy atom effects on crystallography or bioactivity .

- Sulfonamide Bioisosteres : Test sulfamoylpropyl vs. sulfonylalkyl groups to optimize binding cooperativity (e.g., PLpro inhibition assays) .

- Pharmacophore Mapping : Use PubChem 3D Conformer to align electrostatic potentials with known inhibitors (e.g., trifluoromethylpyridine benzamides) .

Q. How do polymorphic forms of this compound impact its stability and bioactivity?

- Methodological Answer :

- Apply Etter’s graph set analysis to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) and predict dominant polymorphs .

- Compare DSC/TGA thermograms of orthorhombic vs. monoclinic forms to correlate stability with intermolecular interactions (e.g., C-H···I vs. π-stacking) .

- Validate bioactivity differences using polymorph-specific dissolution assays .

Data Analysis & Tools

Q. Which computational tools are recommended for analyzing crystallographic data of this compound?

- Methodological Answer :

- SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL), particularly with high-resolution data .

- Mercury CSD : To visualize voids, packing similarity, and interaction motifs (e.g., halogen bonds) .

- IsoStar/ConQuest : For statistical validation of non-covalent interactions (e.g., sulfonamide-I···π contacts) .

Contradiction Resolution

Q. How to resolve discrepancies between theoretical and experimental LogP values?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.